
N-Formylmethionylphenylalanine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylmethionylphenylalanine tert-butyl ester (fMLF) is a synthetic peptide that has been widely used in scientific research. It is a potent chemoattractant for neutrophils and has been extensively studied for its role in immune response and inflammation.
Wirkmechanismus
FMLF acts as a chemoattractant by binding to a specific receptor on the surface of neutrophils, known as the formyl peptide receptor (FPR). This binding activates a signaling pathway that leads to the migration of neutrophils towards the source of the N-Formylmethionylphenylalanine tert-butyl ester. The activation of FPR also triggers the production of reactive oxygen species (ROS), which are important in the immune response against bacterial infections.
Biochemische Und Physiologische Effekte
The binding of N-Formylmethionylphenylalanine tert-butyl ester to FPR not only triggers the migration of neutrophils but also activates various biochemical pathways within the cells. These pathways are involved in the production of ROS, the release of enzymes and cytokines, and the regulation of gene expression. The physiological effects of N-Formylmethionylphenylalanine tert-butyl ester include the recruitment of neutrophils to sites of infection or inflammation, the activation of neutrophils to fight bacterial infections, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
FMLF has several advantages for lab experiments, including its high potency as a chemoattractant, its stability in aqueous solutions, and its well-characterized mechanism of action. However, there are also some limitations to its use, including the potential for non-specific binding to other receptors, the variability in response among different cell types, and the need for careful control of experimental conditions to obtain reproducible results.
Zukünftige Richtungen
There are several future directions for research on N-Formylmethionylphenylalanine tert-butyl ester, including the development of new analogs with improved potency and selectivity, the investigation of its role in other biological processes beyond immune response and inflammation, and the exploration of its potential as a therapeutic target for various diseases. Additionally, there is a need for more studies to understand the complex interactions between N-Formylmethionylphenylalanine tert-butyl ester and other signaling pathways in neutrophils and other immune cells.
Synthesemethoden
The synthesis of N-Formylmethionylphenylalanine tert-butyl ester involves the protection of the carboxyl group of phenylalanine and the amino group of methionine, followed by the formation of the peptide bond between the two amino acids. The tert-butyl ester group is added to the phenylalanine residue to protect it from unwanted reactions during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
FMLF has been extensively studied for its role in immune response and inflammation. It is commonly used as a chemoattractant to study the migration of neutrophils, which are important cells in the immune system. N-Formylmethionylphenylalanine tert-butyl ester has also been used to study the activation of neutrophils and their response to bacterial infections. In addition, N-Formylmethionylphenylalanine tert-butyl ester has been used to study the role of neutrophils in various diseases, including cancer and autoimmune disorders.
Eigenschaften
CAS-Nummer |
117014-54-7 |
|---|---|
Produktname |
N-Formylmethionylphenylalanine tert-butyl ester |
Molekularformel |
C19H28N2O4S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H28N2O4S/c1-19(2,3)25-18(24)16(12-14-8-6-5-7-9-14)21-17(23)15(20-13-22)10-11-26-4/h5-9,13,15-16H,10-12H2,1-4H3,(H,20,22)(H,21,23)/t15-,16+/m0/s1 |
InChI-Schlüssel |
VWGDVNIQTWNNGP-JKSUJKDBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC=O |
Synonyme |
FMP t-butyl ester N-formylmethionylphenylalanine tert-butyl ester t-butyl ester-N formyl-Met-Phe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



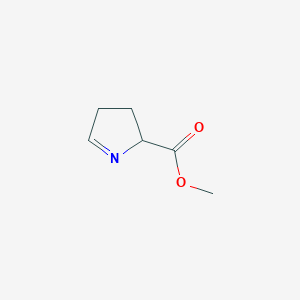
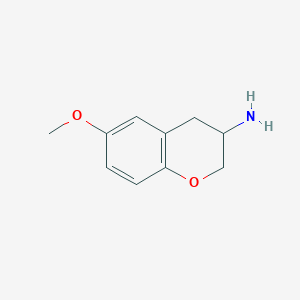
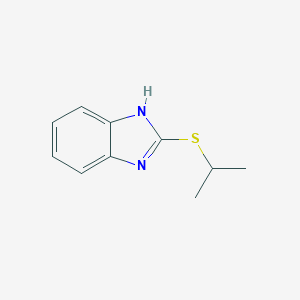
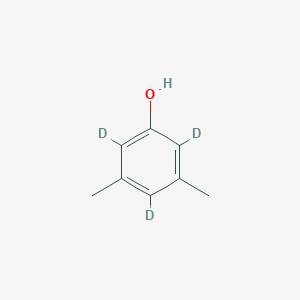

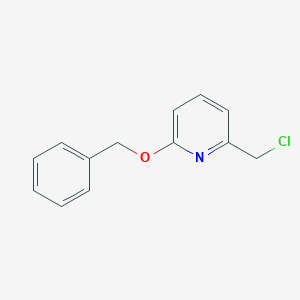
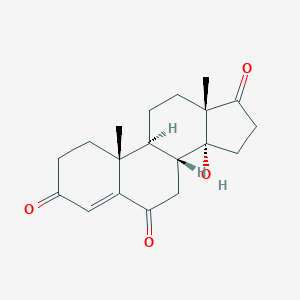
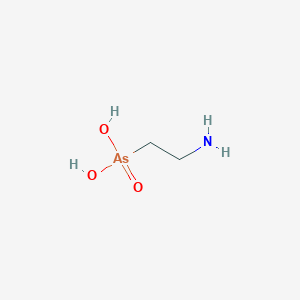
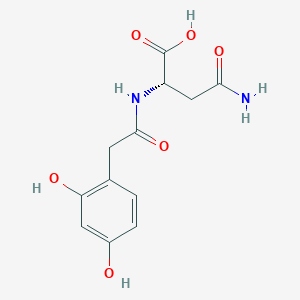
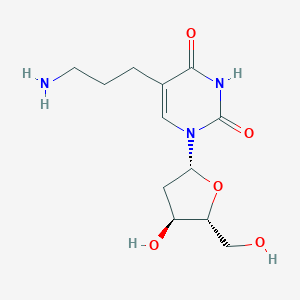
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
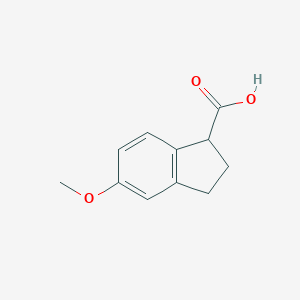
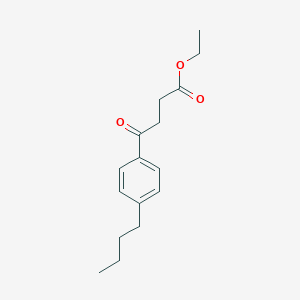
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)